1-Chloro-6,7-dimethoxyisoquinoline
CAS No.: 21560-29-2
Cat. No.: VC2452133
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21560-29-2 |
---|---|
Molecular Formula | C11H10ClNO2 |
Molecular Weight | 223.65 g/mol |
IUPAC Name | 1-chloro-6,7-dimethoxyisoquinoline |
Standard InChI | InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-13-11(12)8(7)6-10(9)15-2/h3-6H,1-2H3 |
Standard InChI Key | MPMDYPSDYGHVBM-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C=CN=C2Cl)OC |
Canonical SMILES | COC1=C(C=C2C(=C1)C=CN=C2Cl)OC |
Introduction
Chemical Identity and Structure
1-Chloro-6,7-dimethoxyisoquinoline belongs to the isoquinoline class of heterocyclic aromatic organic compounds. Isoquinolines are characterized by their bicyclic structure consisting of a benzene ring fused to a pyridine ring. This particular derivative features a chlorine atom at position 1 and methoxy groups at positions 6 and 7 of the isoquinoline core structure. The compound is identified by the CAS number 21560-29-2 and possesses the molecular formula C11H10ClNO2 with a molecular weight of 223.65 g/mol.
The strategic placement of the chlorine atom at position 1 creates a reactive site for nucleophilic substitution reactions, while the methoxy groups at positions 6 and 7 influence the electronic properties of the aromatic system. These structural features contribute to the compound's particular reactivity profile and potential for derivatization in synthetic applications.
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-Chloro-6,7-dimethoxyisoquinoline is essential for researchers working with this compound. These properties determine its behavior in reactions, solubility characteristics, and handling requirements.
Key Properties
The following table summarizes the essential physical and chemical properties of 1-Chloro-6,7-dimethoxyisoquinoline:
Property | Value |
---|---|
CAS No. | 21560-29-2 |
Molecular Formula | C11H10ClNO2 |
Molecular Weight | 223.65 g/mol |
IUPAC Name | 1-chloro-6,7-dimethoxyisoquinoline |
Standard InChI | InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-13-11(12)8(7)6-10(9)15-2/h3-6H,1-2H3 |
Standard InChIKey | MPMDYPSDYGHVBM-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C=CN=C2Cl)OC |
PubChem Compound | 10640708 |
Synthetic Applications and Reaction Pathways
1-Chloro-6,7-dimethoxyisoquinoline serves as a valuable intermediate in organic synthesis. Its reactivity profile enables various transformations that are useful in creating more complex molecular structures with potential biological activities.
Suzuki Coupling Reactions
1-Chloro-6,7-dimethoxyisoquinoline can undergo Suzuki coupling reactions, which are commonly used to introduce phenyl or other aryl groups into the molecule. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound with the chlorinated isoquinoline, resulting in carbon-carbon bond formation at the C-1 position.
The general reaction scheme can be represented as:
1-Chloro-6,7-dimethoxyisoquinoline + Arylboronic acid → 1-Aryl-6,7-dimethoxyisoquinoline
This transformation is particularly valuable for creating libraries of structurally diverse isoquinoline derivatives with potential applications in medicinal chemistry and materials science.
Reactions with Hydrazine Hydrate
Another significant reaction pathway involves the reaction of 1-Chloro-6,7-dimethoxyisoquinoline with hydrazine hydrate. This reaction is commonly employed for synthesizing hydrazones or other nitrogen-containing compounds through nucleophilic aromatic substitution at the C-1 position.
The reaction typically proceeds as follows:
1-Chloro-6,7-dimethoxyisoquinoline + NH2NH2·H2O → 1-Hydrazinyl-6,7-dimethoxyisoquinoline
This transformation creates opportunities for further derivatization through reactions of the resulting hydrazine moiety, such as condensation with carbonyl compounds or cyclization to form additional heterocyclic systems.
Biological and Pharmaceutical Applications
Isoquinoline derivatives like 1-Chloro-6,7-dimethoxyisoquinoline are known for their diverse biological activities, making them important scaffolds in medicinal chemistry and drug discovery efforts.
Structure-Activity Relationships
The structure of 1-Chloro-6,7-dimethoxyisoquinoline provides a foundation for structure-activity relationship (SAR) studies. Modifications at the C-1 position through displacement of the chlorine atom can generate diverse derivatives with potentially enhanced biological properties. Additionally, the methoxy groups can be modified to explore how changes in substitution pattern affect biological activity.
Analytical Characterization Methods
For research purposes, accurate identification and quantification of 1-Chloro-6,7-dimethoxyisoquinoline are essential. Several analytical techniques can be employed for the characterization of this compound.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly useful for structural confirmation, with characteristic signals for:
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The methoxy protons (typically around 3.8-4.0 ppm in 1H NMR)
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The aromatic protons of the isoquinoline ring system
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The carbon framework in 13C NMR, including the quaternary carbons bearing the chlorine and methoxy substituents
Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of 223.65 g/mol, with fragmentation patterns characteristic of methoxy-substituted isoquinolines.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for purity assessment and quantification of 1-Chloro-6,7-dimethoxyisoquinoline. These techniques, especially when coupled with mass spectrometry (HPLC-MS or GC-MS), provide powerful tools for analyzing this compound in complex mixtures or monitoring reaction progress.
Future Research Directions
Research on 1-Chloro-6,7-dimethoxyisoquinoline presents several promising avenues for future investigation:
Medicinal Chemistry Applications
Further exploration of the biological activities of 1-Chloro-6,7-dimethoxyisoquinoline and its derivatives could lead to the discovery of novel therapeutic agents. Systematic modifications of the basic scaffold through reactions at the C-1 position or alterations of the methoxy substituents could generate compounds with enhanced potency or selectivity toward specific biological targets.
Synthetic Methodology Development
Development of new synthetic approaches to 1-Chloro-6,7-dimethoxyisoquinoline and optimization of its reactivity in various transformations would enhance its utility as a synthetic building block. This includes exploration of:
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Green chemistry approaches to its synthesis
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Novel catalytic methods for C-1 functionalization
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Application in multicomponent reactions
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Use in diversity-oriented synthesis
Material Science Applications
Isoquinoline derivatives have potential applications in materials science, including as components of organic electronic devices, fluorescent probes, or coordination ligands. Investigation of the photophysical properties of 1-Chloro-6,7-dimethoxyisoquinoline and its derivatives might reveal applications in these emerging fields.
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